tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

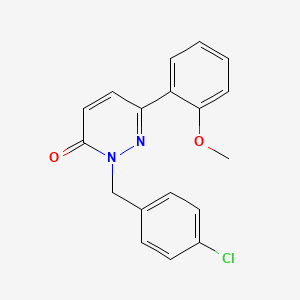

“tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2044713-21-3 . It has a molecular weight of 249.35 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20FNO2S/c1-11(2,3)15-10(14)13-6-9(7-13)8-16-5-4-12/h9H,4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 251.3±5.0 °C and a predicted density of 1.057±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is -1.65±0.40 .Applications De Recherche Scientifique

Preparation and C-Alkylation of Enantiomerically Pure Compounds

Research by Häner, Olano, and Seebach (1987) focuses on the preparation and C-alkylation of enantiomerically pure methyl N-(tert-butyl)-N-benzyl- and N-1-(phenylethyl)aziridinecarboxylates. These compounds are converted to phenyl thioesters, which are then deprotonated and used in various reactions including deuteration, alkylation, and addition to aldehydes and nitroolefins. The study provides insights into the stability and configurational properties of these lithiated species, which are essential for understanding the reactivity and applications of related azetidine compounds in synthesis (Häner, R., Olano, B., & Seebach, D., 1987).

Gram-Scale Synthesis of Protected 3-Haloazetidines

Ji, Wojtas, and Lopchuk (2018) describe an improved, gram-scale synthesis of protected 3-haloazetidines, highlighting their importance as building blocks in medicinal chemistry. The study underscores the versatility of these compounds in synthesizing a range of high-value azetidine-3-carboxylic acid derivatives, demonstrating the critical role of tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate in facilitating the development of novel pharmaceutical compounds (Ji, Y., Wojtas, L., & Lopchuk, J., 2018).

Amino Acid-Azetidine Chimeras

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids by Sajjadi and Lubell (2008) introduces amino acid-azetidine chimeras as tools for studying the influence of conformation on peptide activity. This research illustrates the potential of this compound derivatives to serve as building blocks for the development of novel bioactive compounds, with implications for drug design and development (Sajjadi, Z., & Lubell, W., 2008).

Silylmethyl-substituted Aziridine and Azetidine

Yadav and Sriramurthy (2005) explore the use of silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. Their study highlights the unique reactivity of these compounds with nitriles and carbonyl substrates, leading to the efficient synthesis of heterocyclic compounds. This research showcases the synthetic utility of this compound in accessing new chemical spaces and facilitating complex transformations (Yadav, V., & Sriramurthy, V., 2005).

Propriétés

IUPAC Name |

tert-butyl 3-(2-fluoroethylsulfanylmethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2S/c1-11(2,3)15-10(14)13-6-9(7-13)8-16-5-4-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUKBELZKKBWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CSCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)